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Compound of Interest

Compound Name:
(R)-1-Tetrahydrofuran-3-

ylmethanamine

Cat. No.: B1404006 Get Quote

Introduction
(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral bifunctional molecule of significant

interest in medicinal chemistry and drug development.[1] Its structure, which combines a polar

tetrahydrofuran (THF) ring with a reactive primary amine, makes it a valuable building block for

synthesizing complex molecular scaffolds.[2] The tetrahydrofuran moiety can act as a hydrogen

bond acceptor, potentially improving the pharmacokinetic properties of a drug candidate, while

the primary amine provides a versatile synthetic handle for various chemical modifications.[1]

Accurate and comprehensive structural confirmation of such key intermediates is paramount to

ensure the integrity of the subsequent synthetic steps and the final active pharmaceutical

ingredient. This technical guide provides an in-depth analysis of the expected spectroscopic

data for (R)-1-Tetrahydrofuran-3-ylmethanamine, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS). While complete, verified spectra for this

specific compound are not readily available in public databases, this guide synthesizes data

from analogous structures and established spectroscopic principles to provide a robust,

predictive characterization. Each section explains the causal relationships behind the spectral

features and outlines field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is essential for accurate spectral assignment.

The structure and IUPAC numbering scheme for (R)-1-Tetrahydrofuran-3-ylmethanamine are
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presented below. This convention will be used throughout the guide for all NMR assignments.

Figure 1: Molecular structure of (R)-1-Tetrahydrofuran-3-ylmethanamine with IUPAC atom

numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment, connectivity, and

relative number of different protons. The predicted chemical shifts for (R)-1-Tetrahydrofuran-3-
ylmethanamine in a common solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Assigned
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale for
Chemical Shift

H₂-N (Amine) ~1.5 (broad) Singlet (br s) 2H

Protons on
nitrogen are
exchangeable
and often
appear as a
broad singlet.
[3]

H₂-2, H₂-5 (α-to-

ether)
3.6 - 3.9 Multiplet (m) 4H

Protons on

carbons adjacent

to the highly

electronegative

ether oxygen are

significantly

deshielded.[4]

H-3 (methine) ~2.4 - 2.6 Multiplet (m) 1H

Chiral center

proton, coupled

to protons on C2,

C4, and C6.

H₂-4 (β-to-ether) ~1.8 - 2.1 Multiplet (m) 2H

Protons on the

carbon beta to

the ether oxygen

are less

deshielded than

the alpha

protons.[4]

| H₂-6 (α-to-amine) | ~2.7 - 2.9 | Doublet of doublets (dd) | 2H | Protons on the carbon adjacent

to the amine nitrogen are deshielded. |

Causality Behind Assignments:
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Deshielding by Heteroatoms: The primary determinant of chemical shifts in this molecule is

the presence of two electronegative atoms: oxygen and nitrogen. Protons on carbons directly

attached to these atoms (C2, C5, and C6) are "deshielded," meaning the surrounding

electron density is pulled away, causing them to resonate at a higher frequency (further

downfield) compared to simple alkane protons.[4]

Signal Multiplicity: The splitting pattern (multiplicity) of each signal is governed by the (n+1)

rule, where 'n' is the number of adjacent, non-equivalent protons.[3] The complex

overlapping multiplets for the ring protons are expected due to the ring's puckered

conformation and the multiple coupling interactions.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number and electronic environment of the

carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Chemical
Shift

C2, C5 (α-to-ether) ~68 - 72
Carbons directly bonded
to the ether oxygen are
strongly deshielded.[5]

C6 (α-to-amine) ~45 - 50
The carbon adjacent to the

amine nitrogen is deshielded.

C3 (methine) ~38 - 42

The chiral center carbon,

influenced by both the ether

and amine groups.

| C4 (β-to-ether) | ~28 - 32 | The carbon beta to the ether oxygen shows a chemical shift closer

to that of a standard alkane.[5] |

Self-Validating Protocol Insight: The presence of exactly five distinct signals in the ¹³C NMR

spectrum would be a primary confirmation of the molecule's overall structure, as there are five

unique carbon environments.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Justification &
Expected
Appearance

3400 - 3250 N-H Stretch Primary Amine

Two distinct,
medium-intensity
sharp bands are
characteristic of a
primary amine (R-
NH₂),
corresponding to
asymmetric and
symmetric
stretching modes.
[6][7]

2960 - 2850 C-H Stretch Alkane (CH₂)

Strong, sharp

absorptions typical for

C-H bonds in the THF

ring and aminomethyl

group.[8]

1650 - 1580 N-H Bend (Scissoring) Primary Amine

A medium to strong

absorption resulting

from the in-plane

bending of the two N-

H bonds.[6]

1250 - 1020 C-N Stretch Aliphatic Amine

A medium intensity

band confirming the

carbon-nitrogen bond.

[9]

1150 - 1050 C-O-C Stretch Cyclic Ether A very strong and

prominent band due to

the asymmetric

stretching of the C-O-

C bond in the THF

ring. This is often the
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Justification &
Expected
Appearance

most intense peak in

the spectrum.[10]

| 910 - 665 | N-H Wag | Primary Amine | A broad, strong band characteristic of the out-of-plane

wagging motion of the NH₂ group.[6] |

Expertise in Interpretation: The most diagnostic peaks for confirming the structure are the pair

of N-H stretches above 3250 cm⁻¹ and the very strong C-O-C ether stretch around 1100 cm⁻¹.

The simultaneous presence of both features is strong evidence for the target molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of

a molecule. For this compound, Electron Ionization (EI) is a suitable technique.

Molecular Weight: C₅H₁₁NO = 101.15 g/mol [11]

Table 4: Predicted Key Mass Fragments (EI-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydrofuran
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrahydrofuran-3-yl_methanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Proposed Fragment Interpretation

101 [C₅H₁₁NO]⁺

Molecular Ion (M⁺). Its
presence confirms the
molecular weight. As a
compound with one
nitrogen atom, it follows
the Nitrogen Rule, having
an odd molecular weight.
[12]

100 [M-H]⁺

Loss of a hydrogen radical, a

common fragmentation for

amines.[13]

71 [M - CH₂NH₂]⁺

Cleavage of the exocyclic C-C

bond, losing the aminomethyl

radical.

| 30 | [CH₂NH₂]⁺ | Likely Base Peak. Alpha-cleavage, a dominant fragmentation pathway for

primary amines, where the bond beta to the nitrogen is broken. This forms a very stable,

resonance-stabilized iminium cation.[14][15] |

Proposed Fragmentation Pathway
The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves

the breaking of a carbon-carbon bond adjacent to the C-N bond. This process is driven by the

formation of a stable, resonance-stabilized cation.[14]
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Proposed EI-MS Fragmentation Pathway

Molecular Ion
(R)-C₅H₁₁NO⁺˙

m/z = 101

Iminium Cation
CH₂NH₂⁺

m/z = 30
(Base Peak)

α-Cleavage

Tetrahydrofuranyl Radical

Click to download full resolution via product page

Figure 2: Dominant alpha-cleavage fragmentation pathway.

Experimental Protocols
To ensure the acquisition of high-quality, trustworthy data, the following standardized protocols

are recommended.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh ~5-10 mg of (R)-1-Tetrahydrofuran-3-
ylmethanamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a 1D proton spectrum with a 90° pulse angle.

Set the spectral width to cover a range of -2 to 12 ppm.

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 220 ppm.

Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak

to 0.00 ppm. Integrate the ¹H signals.

IR Spectroscopy Protocol
Sample Preparation: As the compound is a liquid, the simplest method is to prepare a thin

film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample plates in the spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add at least 32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet.

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
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Acquisition:

Set the ionization energy to the standard 70 eV.

Scan a mass range from m/z 20 to 200 to ensure capture of the molecular ion and all

relevant fragments.

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern,

identifying the base peak and other significant fragments to corroborate the proposed

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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